N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom). It also has a dimethylamino group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving nucleophilic substitution, condensation, or addition .Molecular Structure Analysis
The molecular structure of this compound likely involves a combination of aromatic rings (the pyrimidine and thiadiazole rings) and aliphatic chains (the ethyl and methyl groups). The dimethylamino group is likely to be a substituent on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the pyrimidine and thiadiazole rings, as well as the dimethylamino group. These could act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability, while the dimethylamino group could influence its solubility in polar solvents .Scientific Research Applications
Synthesis of Polyazaheterocycles
Research into the synthesis of polyazaheterocycles involving linearly bound 1,2,4-thiadiazole units showcases the compound's utility in creating structurally diverse heterocyclic compounds. This process involves the reaction of N-substituted 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles with dimethylformamide dimethyl acetal, followed by cyclization with various reagents to yield compounds containing a 5-amino-1,2,4-thiadiazole fragment linearly bound at position 3. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Shikhaliev et al., 2016).
Amplifiers of Phleomycin
Another application involves the synthesis of heterobicyclic compounds acting as amplifiers of phleomycin against Escherichia coli. This research focuses on the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters to yield 6-methylpyrimidin-4(3H)-ones, which upon further modification, exhibit activities as amplifiers of phleomycin (Brown & Cowden, 1982). This indicates the compound's relevance in enhancing antibiotic efficacy, a crucial area of research in combating antibiotic-resistant bacterial strains.
Synthesis of Thiazole Carboxamide Derivatives
In the context of drug discovery, the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide demonstrates the compound's role in generating new chemical entities with potential therapeutic applications. This synthesis involves coupling between specific thiazole carboxamide and pyrimidinyl derivatives, highlighting the compound's versatility in medicinal chemistry (Shahinshavali et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-8-12(22-19-18-8)13(21)15-6-5-14-10-7-11(20(3)4)17-9(2)16-10/h7H,5-6H2,1-4H3,(H,15,21)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJFNGWZVFHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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